2-(Piperidin-3-yl)thiazole

Description

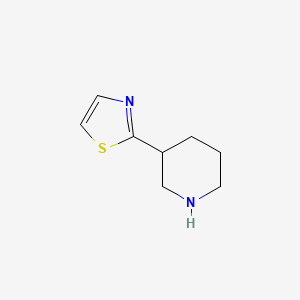

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDOZKWLXFFMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318816 | |

| Record name | 3-(2-Thiazolyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-84-5 | |

| Record name | 3-(2-Thiazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630121-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thiazolyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-(Piperidin-3-yl)thiazole: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known physicochemical properties of 2-(Piperidin-3-yl)thiazole and its closely related analogues. Due to a lack of extensive publicly available experimental data for the specific parent compound, this document collates predictive data and experimental values from structurally similar molecules to offer a comprehensive profile. This information is crucial for anticipating its behavior in biological systems and guiding further research and development.

Physicochemical Data Summary

The following tables summarize the available quantitative data for derivatives and analogues of this compound. These values provide insights into the potential properties of the core compound.

Table 1: Physicochemical Parameters of 2-(Piperidin-3-yl)-1,3,4-thiadiazole;hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClN₃S | [1] |

| Molecular Weight | 205.7 g/mol | [1] |

| Calculated LogP | 2.8 ± 0.3 | [1] |

| Polar Surface Area (Ų) | 65-70 | [1] |

| PAMPA Permeability (×10⁻⁶ cm/s) | 12.4 | [1] |

| Solubility in Acidic Gastric Environments (pH 2) | >5 mg/mL | [1] |

Table 2: Computational Data for 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [2] |

| Molecular Weight | 226.30 g/mol | [2] |

| TPSA (Topological Polar Surface Area) | 53.43 Ų | [2] |

| LogP | 2.0776 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Table 3: Physicochemical Properties of 2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClN₂S | [3] |

| Molecular Weight | 254.78 g/mol | [3] |

| Polar Surface Area | 53.2 Ų | [3] |

Table 4: Computed Properties for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂OS | [4] |

| Molecular Weight | 210.30 g/mol | [4] |

| XLogP3-AA | 2.5 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Solubility at pH 7.4 | >31.5 µg/mL | [4] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary measurement, heat the block rapidly and observe the approximate temperature at which the sample melts.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Qualitative Solubility Assessment

Materials:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Diethyl ether, Ethanol, Dimethyl sulfoxide (DMSO))

Procedure:

-

Place approximately 10-25 mg of the compound into a small test tube.[5]

-

Add 0.75-1 mL of the selected solvent in small increments.[5]

-

After each addition, vigorously agitate the test tube using a vortex mixer for at least 60 seconds.[5]

-

Visually inspect the mixture to classify the solubility as:

-

Soluble: The compound completely dissolves, resulting in a clear solution.

-

Partially Soluble: A portion of the compound dissolves, but some solid material remains.

-

Insoluble: There is no apparent dissolution of the solid.

-

Determination of Octanol-Water Partition Coefficient (LogP)

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or centrifuge tube. The volumes of n-octanol and water should be equal.

-

Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure that partitioning equilibrium is reached.[5]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.[5]

-

Carefully withdraw a sample from both the aqueous and the organic (n-octanol) phases.[5]

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or HPLC.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP).

Caption: Experimental workflow for LogP determination.

References

- 1. Buy 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride (EVT-2712884) | 2470435-27-7 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(Piperidin-3-yl)thiazole

Introduction

This technical guide provides a comprehensive overview of the spectral analysis of the heterocyclic compound 2-(Piperidin-3-yl)thiazole. This molecule incorporates both a piperidine and a thiazole ring, functionalities that are of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide will present predicted spectral data based on computational models and established principles of spectroscopy. Furthermore, it will detail the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of the analytical characterization of such compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally generated and serve as a reference for the expected spectral characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the thiazole and piperidine rings. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 (Thiazole) | 7.20 - 7.40 | Doublet | 3.0 - 4.0 |

| H-5 (Thiazole) | 7.60 - 7.80 | Doublet | 3.0 - 4.0 |

| H-3 (Piperidine, CH) | 3.30 - 3.50 | Multiplet | - |

| H-2eq, H-6eq (Piperidine, CH₂) | 3.10 - 3.30 | Multiplet | - |

| H-2ax, H-6ax (Piperidine, CH₂) | 2.70 - 2.90 | Multiplet | - |

| H-4eq, H-5eq (Piperidine, CH₂) | 1.90 - 2.10 | Multiplet | - |

| H-4ax, H-5ax (Piperidine, CH₂) | 1.60 - 1.80 | Multiplet | - |

| N-H (Piperidine) | 1.50 - 2.50 | Broad Singlet | - |

Note: Predictions are based on cheminformatics models; actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Thiazole) | 168 - 172 |

| C-4 (Thiazole) | 118 - 122 |

| C-5 (Thiazole) | 142 - 146 |

| C-3 (Piperidine) | 48 - 52 |

| C-2, C-6 (Piperidine) | 45 - 49 |

| C-4, C-5 (Piperidine) | 25 - 30 |

Note: Predictions are based on cheminformatics models; actual values may vary.

Table 3: Predicted Infrared (IR) Absorption Frequencies

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Piperidine) | Stretching | 3300 - 3500 | Medium, Broad |

| C-H (Thiazole) | Stretching | 3050 - 3150 | Medium |

| C-H (Piperidine) | Stretching | 2850 - 2960 | Strong |

| C=N (Thiazole) | Stretching | 1500 - 1620 | Medium |

| C=C (Thiazole) | Stretching | 1420 - 1500 | Medium |

| N-H (Piperidine) | Bending | 1560 - 1640 | Medium |

| C-N (Piperidine) | Stretching | 1020 - 1250 | Medium |

| Thiazole Ring | Skeletal Vibrations | 700 - 1100 | Medium-Weak |

Note: These are general ranges for the expected functional groups.[1][2][3]

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Description |

| [M]+• | ~168.08 | Molecular Ion |

| [M+H]⁺ | ~169.09 | Protonated Molecular Ion |

Note: The fragmentation pattern will depend on the ionization technique used. Common fragments may arise from the cleavage of the piperidine ring or the bond connecting the two rings.

Experimental Protocols

The following are generalized protocols for the spectral analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[4]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.[4]

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet for Solids) :

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition :

-

Place the ATR accessory or the KBr pellet holder in the sample compartment of the IR spectrometer.

-

Acquire a background spectrum of the empty accessory or the pure KBr pellet.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

-

Ionization :

-

Choose an appropriate ionization technique based on the analyte's properties. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for LC-MS, while Electron Ionization (EI) would be used for GC-MS.

-

-

Mass Analysis :

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).[6]

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[7]

-

-

Calibration :

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel small molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. zefsci.com [zefsci.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to 2-(Piperidin-3-yl)thiazole and Its Analogs: Chemical Identity, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthetic routes, and comparative analysis of 2-(piperidin-3-yl)thiazole and its closely related analogs. Due to the limited availability of public data on this compound, this document focuses on providing a robust theoretical framework and practical guidance based on established chemical principles and documented information for similar structures.

Introduction

The fusion of a piperidine ring with a thiazole moiety presents a compelling scaffold for medicinal chemistry and drug discovery. The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous biologically active compounds, including some antibiotics and anticancer agents. The specific linkage at the 3-position of the piperidine ring offers a distinct stereochemical and conformational profile compared to substitution at other positions, potentially influencing target binding and biological activity.

While a specific CAS number for this compound is not readily found in major chemical databases, this guide will provide detailed information on its predicted properties and relevant, documented analogs.

Chemical Identifiers and Properties of this compound Analogs

To provide a comparative baseline, the following table summarizes the chemical identifiers for several close analogs of this compound. These compounds share either the core piperidinyl-thiazole structure with modifications or feature a similar linkage to a related heterocyclic system.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | InChI | SMILES |

| 2-(Piperidin-3-yl)benzo[d]thiazole hydrochloride | 51785-16-1[1][2] | C₁₂H₁₅ClN₂S | 254.78 | InChI=1S/C12H14N2S.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H[2] | C1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl |

| 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0[3] | C₁₃H₁₆N₂S₂ | 264.4 | InChI=1S/C13H16N2S2/c16-13(15-11-7-5-6-8-12(11)17-13)9-10-3-1-2-4-14-10/h5-8,10,14H,1-4,9H2 | C1CC(CNC1)CSC2=NC3=CC=CC=C3S2 |

| 2-(Piperidin-3-yloxy)thiazole hydrochloride | 1185315-02-9[4] | C₈H₁₃ClN₂OS | 220.72 | Not Available | Cl.C1CC(OC2=NC=CS2)CNC1 |

| 2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride | 2470435-27-7[5] | C₇H₁₂ClN₃S | 205.7 | InChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H[5] | C1CC(CNC1)C2=NN=CS2.Cl[5] |

| 2-[(3R)-1-tert-butylpiperidin-3-yl]-1,3-thiazole | Not Available | C₁₂H₂₀N₂S | 224.37 | InChI=1S/C12H20N2S/c1-12(2,3)14-7-4-5-10(9-14)11-13-6-8-15-11/h6,8,10H,4-5,7,9H2,1-3H3/t10-/m1/s1[6] | CC(C)(C)N1CCC--INVALID-LINK--C2=NC=CS2[6] |

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis . This well-established reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, a key challenge is the protection of the piperidine nitrogen to prevent side reactions.

Detailed Methodology:

-

Preparation of N-Boc-3-piperidinecarboxamide:

-

Start with commercially available N-Boc-3-piperidinecarboxylic acid.

-

Convert the carboxylic acid to the corresponding amide using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by forming an acid chloride followed by reaction with ammonia.

-

-

Thionation to form N-Boc-3-piperidinecarbothioamide:

-

React the N-Boc-3-piperidinecarboxamide with a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF at elevated temperatures. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

-

Hantzsch Thiazole Synthesis:

-

The resulting N-Boc-3-piperidinecarbothioamide is then reacted with a suitable α-haloketone. For the synthesis of an unsubstituted thiazole ring at the 4 and 5 positions, 2-bromo-1,1-diethoxyethane can be used.

-

The reaction is typically carried out in a polar solvent like ethanol or isopropanol, often with gentle heating.

-

-

Deprotection:

-

The final step is the removal of the Boc protecting group. This is achieved by treating the N-Boc-2-(piperidin-3-yl)thiazole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.

-

Following deprotection, a standard aqueous workup and purification by column chromatography or crystallization will yield the desired this compound, likely as a salt.

-

Experimental Workflow Diagram:

Caption: A proposed synthetic workflow for this compound.

Structural Relationship to Analogs

The biological activity and physicochemical properties of this compound are expected to be influenced by its structural relationship to its analogs. The following diagram illustrates these relationships.

Caption: Logical relationships between the target compound and its documented analogs.

Potential Biological Activity and Research Directions

Derivatives of piperidinyl-thiazole have been explored for a range of biological activities, including as fungicides and for their interactions with various enzymes. The specific regio- and stereochemistry of this compound suggests that it could be a valuable building block for creating novel chemical entities with unique pharmacological profiles.

Future research on this compound would necessitate its synthesis and subsequent characterization using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy. Once synthesized and purified, its biological activity could be assessed in a variety of assays relevant to the therapeutic areas of interest for thiazole and piperidine-containing compounds, including but not limited to oncology, infectious diseases, and neuroscience.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, this guide provides a clear and scientifically sound pathway for its synthesis and places it within the context of its known chemical analogs. The provided methodologies and comparative data offer a solid foundation for researchers and drug development professionals to initiate work on this promising chemical scaffold. The unique structural features of this compound warrant further investigation to unlock its full potential in medicinal chemistry.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1185315-02-9|2-(Piperidin-3-yloxy)thiazole hydrochloride|BLD Pharm [bldpharm.com]

- 5. wjrr.org [wjrr.org]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-3-yl)thiazole in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of the heterocyclic compound 2-(Piperidin-3-yl)thiazole in a range of common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on establishing a robust experimental framework. It includes detailed protocols for the widely accepted equilibrium solubility (shake-flask) method and high-throughput screening techniques. Furthermore, this guide presents a structured approach to data presentation and visualization to aid researchers in their drug development and formulation activities. An illustrative table of potential solubility data is provided for exemplary purposes.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its biopharmaceutical and technical performance. For a compound such as this compound, understanding its solubility in organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. This guide outlines the necessary experimental procedures to generate a comprehensive solubility profile for this compound.

**2.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the choice depending on the required accuracy, throughput, and available resources. The equilibrium shake-flask method is considered the "gold standard" for its accuracy in determining thermodynamic solubility.[1][2] High-throughput screening methods, on the other hand, offer a more rapid assessment, which is particularly useful in early drug discovery phases.[3][4][5][6]

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.[1][7][8]

3.1.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[1][7][8] The concentration of the dissolved compound in the supernatant is then determined analytically.

3.1.2. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, n-heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.1.3. Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a chemically resistant syringe filter.[7][8]

-

Quantification: Prepare a series of dilutions of the resulting supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

3.2. High-Throughput Solubility Screening

For earlier stages of drug development, higher throughput methods can be employed to rank the solubility of compounds in various solvents.[3][4][5][6]

3.2.1. Principle

A common high-throughput method involves the dissolution of a compound from a dimethyl sulfoxide (DMSO) stock solution into the target organic solvent. The point at which precipitation occurs upon serial dilution is detected, often by turbidimetry or nephelometry.[5]

3.2.2. Materials and Equipment

-

This compound dissolved in DMSO (stock solution)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handling system

-

Plate reader with nephelometry or turbidity detection capabilities

3.2.3. Detailed Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Serial Dilution: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the wells containing the organic solvents.

-

Precipitation Detection: Allow the plate to equilibrate for a short period. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Data Analysis: The solubility is reported as the concentration in the well just before precipitation occurs.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in various organic solvents at 25 °C, as would be determined by the equilibrium shake-flask method. This data is for illustrative purposes only and should be experimentally verified.

| Solvent Classification | Solvent | Dielectric Constant (20°C) | Polarity Index | Illustrative Solubility (mg/mL) at 25°C |

| Protic Solvents | Methanol | 32.7 | 5.1 | > 100 |

| Ethanol | 24.5 | 4.3 | > 100 | |

| Isopropanol | 19.9 | 3.9 | 50 - 100 | |

| Aprotic Polar Solvents | Acetonitrile | 37.5 | 5.8 | 20 - 50 |

| Acetone | 20.7 | 5.1 | 20 - 50 | |

| Ethyl Acetate | 6.0 | 4.4 | 10 - 20 | |

| Dichloromethane | 9.1 | 3.1 | 5 - 10 | |

| Aprotic Nonpolar Solvents | Toluene | 2.4 | 2.4 | < 1 |

| n-Heptane | 1.9 | 0.1 | < 0.1 |

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and training purposes. The following diagrams, generated using Graphviz, illustrate the logical flow of the equilibrium solubility determination and high-throughput screening methods.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

References

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide on 2-(Piperidin-3-yl)thiazole: Elucidating its Mechanism of Action in Biological Systems

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for the unsubstituted compound, 2-(Piperidin-3-yl)thiazole. While this core structure is a key component in a variety of synthesized derivatives with demonstrated pharmacological activities, the parent compound itself has not been the subject of dedicated in-depth studies to elucidate its direct interactions with biological targets.

The current body of research focuses almost exclusively on derivatives of this compound, where modifications to the piperidine or thiazole rings confer specific biological functions. These studies highlight the versatility of the this compound scaffold in drug discovery, but they do not provide data on the intrinsic activity of the unsubstituted parent molecule.

This guide will, therefore, summarize the findings on several key derivatives to illustrate the potential therapeutic applications of the this compound core. It is crucial to note that the described mechanisms of action are attributed to the specific chemical modifications of the derivatives and cannot be directly extrapolated to the parent compound.

Analysis of Key this compound Derivatives

The biological activities of this compound derivatives are diverse and depend heavily on the nature and position of their chemical substitutions. Below is a summary of findings for several classes of these derivatives.

Anti-inflammatory Derivatives

A notable derivative, 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole , has been investigated for its anti-inflammatory properties. Research suggests that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The addition of the benzothiazole and methylthio linker to the core structure is critical for this activity.

FAAH Inhibitors for Analgesia

Derivatives classified as Piperidinyl thiazole isoxazolines have been identified as potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, these compounds increase endocannabinoid levels, leading to analgesic effects. The isoxazoline and other substitutions on the thiazole ring, as well as modifications to the piperidine nitrogen, are essential for their potent inhibitory activity.

Antifungal Agents

Research into Piperidinyl thiazole derivatives has led to the development of potent fungicides.[3] These compounds show excellent activity against various fungal pathogens. The specific substitutions on both the piperidine and thiazole rings are designed to maximize their antifungal efficacy and are the primary drivers of their mechanism of action, which is specific to fungal cellular targets.

Sigma and Serotonin Receptor Ligands

2-(Piperidin-3-yl)phthalimides , which feature a phthalimide group attached to the piperidine nitrogen, have been shown to possess anti-inflammatory properties and exhibit binding affinity for sigma (σ) and serotonin (5-HT) receptors.[4] The interaction with these receptors is thought to contribute to their biological effects. The phthalimide moiety is a key structural feature for this observed activity.

Anticancer Agents

Several studies have focused on 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones , which are derivatives with significant structural alterations to the core, including a change from a thiazole to a thiazolidinone ring and a different attachment point and substitution pattern on the piperidine ring. These compounds have demonstrated selective antitumor activity.[5][6][7][8] Their mechanism of action is related to the induction of cell death in cancer cells and is a direct result of their unique chemical structures.

Conclusion

The available scientific literature does not contain specific data on the mechanism of action, biological targets, or quantitative pharmacological parameters for the unsubstituted parent compound, this compound. The research landscape is rich with information on a wide array of its derivatives, demonstrating that the this compound scaffold is a valuable starting point for the design of new therapeutic agents. However, the biological activities of these derivatives are intrinsically linked to their specific substitutions, and these findings cannot be directly attributed to the core structure alone.

Future research dedicated to the pharmacological profiling of unsubstituted this compound is necessary to determine its intrinsic biological activity and potential mechanisms of action. Without such studies, a detailed technical guide on the core compound's biological function cannot be comprehensively compiled. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap in their exploration of new chemical entities based on this versatile heterocyclic scaffold.

References

- 1. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]

- 3. Buy 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride (EVT-2712884) | 2470435-27-7 [evitachem.com]

- 4. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

exploring the aromaticity of the thiazole ring in 2-(Piperidin-3-yl)thiazole

An In-Depth Technical Guide to the Aromaticity of the Thiazole Ring in 2-(Piperidin-3-yl)thiazole

Introduction

The concept of aromaticity is fundamental in organic chemistry, describing a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. For researchers, scientists, and drug development professionals, a deep understanding of the aromatic character of heterocyclic scaffolds is paramount, as it profoundly influences a molecule's physicochemical properties, reactivity, and biological interactions. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity is a key determinant of its chemical behavior and pharmacological activity.[2][3]

This technical guide provides a comprehensive exploration of the aromaticity of the thiazole ring, with a specific focus on this compound. It synthesizes theoretical principles, experimental data, and computational methodologies to offer a detailed understanding for professionals engaged in drug design and development.

Theoretical Framework of Thiazole's Aromaticity

The aromaticity of the thiazole ring can be rationalized by Hückel's rule, which requires a cyclic, planar molecule with a continuous ring of p-orbitals containing (4n+2) π-electrons. The thiazole ring meets these criteria: it is a planar, five-membered ring where the lone pair of electrons from the sulfur atom participates in delocalization, creating a 6π-electron system (n=1).[3] This delocalization results in significant resonance stabilization, a hallmark of aromatic compounds.[4] The resonance structures of the thiazole ring illustrate this electron delocalization.

Quantitative Assessment of Aromaticity

The aromaticity of thiazole is not merely a theoretical concept but is substantiated by robust experimental and computational data. These can be broadly categorized into magnetic, geometric, and energetic criteria.

Magnetic Criteria

Magnetic properties provide some of the most compelling evidence for aromaticity. The circulation of π-electrons in an aromatic ring under an external magnetic field induces a diatropic ring current, which can be observed and quantified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the diatropic ring current deshields the protons attached to the aromatic ring, causing them to resonate at a characteristically downfield chemical shift. For the thiazole ring, these proton signals typically appear between 7.27 and 8.77 ppm, which is indicative of a strong diamagnetic ring current and thus, aromaticity.[3][5]

| Parameter | Typical Value for Thiazole Protons | Reference |

| ¹H NMR Chemical Shift (δ) | 7.27 - 8.77 ppm | [3][5] |

-

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that quantifies the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic current and antiaromaticity.[6] The NICS values for thiazole are comparable to other aromatic heterocycles, confirming its aromatic character.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | -9.7 | -11.5 |

| Thiophene | -13.5 | -14.1 |

| Thiazole | -10.2 | -11.8 |

| Pyrrole | -15.2 | -14.7 |

| Furan | -12.3 | -13.2 |

| NICS values are representative and can vary with the level of theory and basis set used. |

Geometric Criteria

The delocalization of electrons in an aromatic ring leads to a homogenization of bond lengths, which are intermediate between typical single and double bonds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise measurements of bond lengths. In an aromatic system, the carbon-carbon bond lengths tend to be uniform. The bond lengths within the thiazole ring reflect this partial double-bond character.

| Bond | Typical Bond Length (Å) | Reference |

| S1-C2 | 1.714 | [7] |

| C2-N3 | 1.304 | [7] |

| N3-C4 | 1.372 | [7] |

| C4-C5 | 1.367 | [7] |

| C5-S1 | 1.724 | [7] |

Energetic Criteria

Aromatic compounds exhibit enhanced thermodynamic stability compared to their hypothetical non-aromatic analogues.

-

Aromatic Stabilization Energy (ASE): ASE is the energy difference between an aromatic compound and a non-aromatic reference compound. It quantifies the extra stability afforded by electron delocalization. While direct experimental measurement is challenging, computational methods can provide reliable estimates. Thiazole possesses a significant ASE, confirming its aromatic stability.

Influence of the 2-(Piperidin-3-yl) Substituent

The piperidine ring attached at the C2 position of the thiazole in this compound is an alkylamine-type substituent. The nitrogen atom of the piperidine ring is sp³-hybridized and has a lone pair of electrons, making the group electron-donating through induction. This electron-donating effect is expected to increase the electron density of the thiazole ring.

An increase in the electron density of the thiazole ring could potentially enhance its aromaticity by facilitating π-electron delocalization. However, the precise quantitative effect on the aromaticity would need to be determined through specific experimental measurements (e.g., NMR, X-ray crystallography) or computational studies (e.g., NICS, HOMA, ASE) on this compound itself.

Experimental and Computational Protocols

To quantitatively assess the aromaticity of a thiazole derivative like this compound, a combination of experimental and computational methods is employed.

Protocol for ¹H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analysis: Calibrate the spectrum using the residual solvent peak. Identify the signals corresponding to the thiazole ring protons. A downfield shift in the range of 7.0-9.0 ppm is indicative of aromaticity.

Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation

This protocol outlines a general procedure using the Gaussian software package.

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).

-

-

NICS Calculation Setup:

-

Using the optimized coordinates, set up a new calculation for NMR properties.

-

Place a ghost atom (Bq) at the geometric center of the thiazole ring for NICS(0) calculation. For NICS(1), place the ghost atom 1 Å above the ring center.

-

-

Job Submission: Run the NMR calculation in Gaussian. The NMR keyword is used.

-

Analysis of Output:

-

Locate the magnetic shielding tensor for the ghost atom in the output file.

-

The NICS value is the negative of the isotropic shielding value. A negative value confirms the aromatic character of the thiazole ring.

-

Conclusion

The thiazole ring is unequivocally aromatic, a property endowed by its planar, cyclic structure and the delocalization of 6π-electrons. This aromaticity is well-supported by a wealth of experimental and computational evidence, including characteristic ¹H NMR chemical shifts, negative NICS values, and bond length equalization. In the specific case of this compound, the electron-donating piperidinyl substituent at the C2 position is anticipated to modulate the electronic properties of the thiazole ring, likely by increasing its electron density. A definitive quantification of this influence on the ring's aromaticity awaits targeted experimental and computational investigation. For drug development professionals, a thorough grasp of the aromatic nature of the thiazole core and the electronic effects of its substituents is critical for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into the Structural Landscape of 2-(Piperidin-3-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the three-dimensional structure and electronic properties of 2-(Piperidin-3-yl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Leveraging the principles of quantum mechanics, this document outlines the computational methodology for elucidating the molecule's conformational preferences, geometric parameters, and electronic distribution. The insights derived from these calculations are crucial for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Introduction: The Significance of the Piperidinyl-Thiazole Moiety

The fusion of a piperidine ring and a thiazole ring creates a molecular scaffold with rich pharmacological potential. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidine moiety, a common feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties and can engage in crucial interactions with biological targets. The specific linkage at the 3-position of the piperidine ring introduces a chiral center, adding a layer of stereochemical complexity that can significantly influence biological activity. A thorough understanding of the molecule's conformational landscape and electronic characteristics at a quantum mechanical level is therefore paramount for exploiting its full therapeutic potential.

Computational Methodology

To investigate the structure of this compound, a comprehensive computational protocol based on Density Functional Theory (DFT) is employed. DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Conformational Analysis

Due to the flexibility of the piperidine ring and the rotational freedom around the bond connecting the two rings, this compound can exist in multiple conformations. A thorough conformational search is the first critical step.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly explore the potential energy surface.

-

Quantum Mechanical Refinement: The lowest energy conformers identified from the initial search are then subjected to geometry optimization at a higher level of theory.

Geometry Optimization and Frequency Calculations

The geometry of the most stable conformer(s) is optimized to locate the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

DFT Functional and Basis Set Selection: Geometry optimization is performed using a suitable DFT functional, such as B3LYP, which is known to provide reliable results for organic molecules.[1][2][3] A Pople-style basis set, such as 6-31G*, is a common choice for initial optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate final calculations.[4]

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or another appropriate solvent.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

The workflow for these calculations can be visualized as follows:

Structural and Electronic Properties: Quantitative Analysis

Table 1: Optimized Geometric Parameters (Bond Lengths)

| Bond | Calculated Bond Length (Å) (B3LYP/6-311+G(d,p)) | Experimental (Analog) (Å)[5] |

| C(thiazole)-S | 1.73 | 1.74 |

| C(thiazole)=N | 1.32 | 1.31 |

| C(thiazole)-C(thiazole) | 1.38 | 1.37 |

| C(piperidine)-C(thiazole) | 1.48 | - |

| C(piperidine)-N(piperidine) | 1.47 | 1.46 |

| C(piperidine)-C(piperidine) | 1.54 | 1.52 - 1.54 |

Table 2: Optimized Geometric Parameters (Bond Angles)

| Angle | Calculated Bond Angle (°) (B3LYP/6-311+G(d,p)) | Experimental (Analog) (°)[5] |

| C-S-C (in thiazole) | 89.5 | 89.8 |

| C-N=C (in thiazole) | 115.2 | 115.5 |

| N-C-C (in thiazole) | 114.8 | 114.6 |

| C-C-C (in piperidine) | 111.0 - 112.5 | 110.5 - 112.1 |

| C-N-C (in piperidine) | 112.1 | 111.8 |

| C(piperidine)-C(thiazole)-N(thiazole) | 121.5 | - |

Table 3: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

The logical relationship for determining these properties is illustrated below:

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

In the MEP of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be localized around the nitrogen atom of the thiazole ring and the nitrogen atom of the piperidine ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Regions of positive electrostatic potential (typically colored blue) are expected to be found around the hydrogen atoms, particularly the N-H proton of the piperidine ring, indicating their electrophilic character.

Conclusion and Future Directions

The quantum mechanical calculations detailed in this guide provide a foundational understanding of the structural and electronic properties of this compound. The optimized geometry, conformational preferences, and electronic characteristics serve as a crucial starting point for further computational studies, such as molecular docking and molecular dynamics simulations, to investigate its interactions with specific biological targets. This knowledge is instrumental for the rational design and optimization of new drug candidates based on this promising scaffold. Future work should focus on synthesizing and experimentally validating the predicted structural features through techniques like X-ray crystallography and NMR spectroscopy to further refine the computational models.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Targets: A Technical Guide to the Biological Interactions of 2-(Piperidin-3-yl)thiazole Derivatives

For Immediate Release

A comprehensive technical guide detailing the potential biological targets of 2-(Piperidin-3-yl)thiazole derivatives has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a structured overview of the enzymatic and receptor-mediated interactions of this important chemical scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the specific molecular targets of its derivatives is crucial for the rational design of novel therapeutics. This guide synthesizes current scientific knowledge to illuminate these interactions, offering a valuable resource for advancing drug discovery efforts.

Key Biological Targets and Quantitative Insights

Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, exhibiting a range of potencies. The following tables summarize the available quantitative data for these interactions.

Enzymatic Inhibition

| Target Enzyme | Derivative/Compound | Inhibition Data (IC₅₀/Kᵢ) | Selectivity | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | Piperidinyl thiazole isoxazolines | IC₅₀ values as low as 0.24 nM | Highly selective over other serine hydrolases | [1] |

| Phenyl 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]-1-piperidinecarboxylate (Compound 1a) | IC₅₀ = 16.2 nM | Not specified | [2] | |

| JNJ-42165279 (aryl piperazinyl urea) | hFAAH IC₅₀ = 70 ± 8 nM; rFAAH IC₅₀ = 313 ± 28 nM | Highly selective | [3] | |

| Cyclooxygenase-2 (COX-2) | Benzo[d]thiazole analogs (2c, 2d, 2g, 3d, 3f, 3g) | IC₅₀ = 0.28 to 0.77 μM | SI = 7.2 to 18.6 | [4] |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | IC₅₀ = 127 nM (5-LOX) | Potent 5-LOX inhibitor | [5] | |

| Aldose Reductase (ALR2) | Thiazoline derivative (7b) | IC₅₀ = 1.39 ± 2.21 μM | Selective for ALR2 over ALR1 | [6] |

| Thiazoline derivative (8e) | IC₅₀ = 1.52 ± 0.78 μM | High potency against ALR2 | [6] | |

| Benzothiazole-tethered thiazolidine-2,4-dione (8b) | IC₅₀ = 0.16 μM | Close to Epalrestat | [7] | |

| c-Met Kinase | Pyrazolopyridine derivative (5a) | IC₅₀ = 4.27 ± 0.31 nM | Potent c-Met inhibition | [8] |

| Pyrazolopyridine derivative (5b) | IC₅₀ = 7.95 ± 0.17 nM | Potent c-Met inhibition | [8] | |

| 3-carboxypiperidin-2-one derivative (20b) | IC₅₀ = 8.6 nM | Significant potency | [9] | |

| Pyridineamide derivative (B26) | 36% inhibition at 0.625 μM | Moderate inhibition | [10] |

Receptor Binding Affinity

| Target Receptor | Derivative/Compound | Binding Affinity (Kᵢ) | Reference(s) |

| Sigma-1 (σ₁) | 2-(Piperidin-3-yl)phthalimide (19) | 2.4 μM | [11] |

| Benzo[d]thiazol-2(3H)one derivative (8a) | 4.5 nM | [12] | |

| Sigma-2 (σ₂) | 2-(Piperidin-3-yl)phthalimide (6) | 2.2 μM | [11] |

| 2-(Piperidin-3-yl)phthalimide (9) | 6.3 μM | [11] | |

| 2-(Piperidin-3-yl)phthalimide (19) | 5.2 μM | [11] | |

| Serotonin 5-HT₂ₐ | 2-(Piperidin-3-yl)phthalimide (19) | 5.2 μM | [11] |

| Serotonin 5-HT₂ₑ | 2-(Piperidin-3-yl)phthalimide (6) | 561 nM | [11] |

| 2-(Piperidin-3-yl)phthalimide (9) | 1.1 μM | [11] | |

| RS-127445 | 0.3 nM | [13] | |

| Serotonin 5-HT₃ | 2-(Piperidin-3-yl)phthalimide (6) | 536 nM | [11] |

Anti-inflammatory and Antifungal Activity

| Activity | Cell Line/Organism | Derivative/Compound | Potency (IC₅₀/EC₅₀/MIC) | Reference(s) |

| Anti-inflammatory (Nitrite reduction) | RAW 264.7 | (R)-7 (30μM) | 32% reduction | [11] |

| Anti-inflammatory (IL-6 reduction) | RAW 264.7 | (R)-7 (30μM) | 40% reduction | [11] |

| Anti-inflammatory (PGE₂ inhibition) | RAW 264.7 | Pyridylpyrazole derivative (1m) | IC₅₀ = 1.1 μM | [14] |

| Antifungal | Phytophthora infestans | Piperidinyl thiazole analogues | Excellent activity at low concentrations | [15] |

| Antifungal | Rhizoctonia solani | Pyrazole/thiazole derivative (B35) | EC₅₀ = 1.08 μg/mL | [16] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Workflow

References

- 1. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship study of benzo[d]thiazol-2(3H)one based σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(Piperidin-3-yl)thiazole Hydrochloride Salt: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 2-(Piperidin-3-yl)thiazole hydrochloride salt. The synthesis commences with the thionation of commercially available N-Boc-piperidine-3-carboxamide using Lawesson's reagent to yield the corresponding thioamide. Subsequent cyclization with bromoacetaldehyde dimethyl acetal via a Hantzsch thiazole synthesis affords the protected 2-(N-Boc-piperidin-3-yl)thiazole. The final step involves the deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent formation of the hydrochloride salt using a solution of hydrogen chloride in dioxane. This protocol is designed to provide a reliable method for obtaining the target compound for research and drug development purposes.

Introduction

Thiazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to bioactive molecules. The combination of these two heterocycles in this compound presents a valuable building block for the development of novel therapeutic agents. The hydrochloride salt form is often preferred to enhance the solubility and stability of the parent compound. This application note outlines a robust and reproducible synthetic route to this compound hydrochloride, starting from readily available materials.

Proposed Synthetic Scheme

The proposed synthesis is a three-step process:

-

Thionation: Conversion of N-Boc-piperidine-3-carboxamide to N-Boc-piperidine-3-carbothioamide.

-

Hantzsch Thiazole Synthesis: Cyclization of the thioamide with bromoacetaldehyde dimethyl acetal to form the thiazole ring.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-carbamothioylpiperidine-1-carboxylate

This procedure details the conversion of the amide to a thioamide using Lawesson's reagent.[1][2][3][4][5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-Boc-piperidine-3-carboxamide | ≥98% | Commercially available |

| Lawesson's Reagent | ≥97% | Commercially available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially available |

| Deionized Water | - | - |

| Diethyl ether | ACS Grade | Commercially available |

| Sodium Sulfate, anhydrous | ACS Grade | Commercially available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available |

Procedure:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Lawesson's reagent (0.55 equivalents) in anhydrous tetrahydrofuran (THF, 60 mL).

-

In a separate flask, dissolve N-Boc-piperidine-3-carboxamide (1.0 equivalent) in anhydrous THF (25 mL).

-

Add the amide solution to the stirred solution of Lawesson's reagent at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by partitioning the residue between diethyl ether and deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude thioamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl 3-carbamothioylpiperidine-1-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate

This step involves the formation of the thiazole ring via the Hantzsch synthesis.[6][7][8][9][10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 3-carbamothioylpiperidine-1-carboxylate | - | From Step 1 |

| Bromoacetaldehyde dimethyl acetal | ≥96% | Commercially available |

| Ethanol | 200 proof | Commercially available |

| Sodium Bicarbonate, saturated solution | - | - |

| Ethyl Acetate | ACS Grade | Commercially available |

| Brine | - | - |

| Magnesium Sulfate, anhydrous | ACS Grade | Commercially available |

Procedure:

-

In a 100 mL round-bottom flask, dissolve tert-butyl 3-carbamothioylpiperidine-1-carboxylate (1.0 equivalent) in ethanol (30 mL).

-

Add bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound hydrochloride

This final step removes the Boc protecting group and forms the desired hydrochloride salt.[11][12][13][14][15]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate | - | From Step 2 |

| 4 M Hydrogen Chloride in 1,4-Dioxane | - | Commercially available |

| 1,4-Dioxane, anhydrous | ≥99.8% | Commercially available |

| Diethyl ether, anhydrous | ≥99.7% | Commercially available |

Procedure:

-

In a dry 50 mL round-bottom flask, dissolve tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous 1,4-dioxane (10 mL).

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add anhydrous diethyl ether to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | N-Boc-piperidine-3-carboxamide | Lawesson's Reagent, THF | tert-butyl 3-carbamothioylpiperidine-1-carboxylate | 75-90 |

| 2 | tert-butyl 3-carbamothioylpiperidine-1-carboxylate | Bromoacetaldehyde dimethyl acetal, Ethanol | tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate | 60-80 |

| 3 | tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate | 4 M HCl in 1,4-Dioxane | This compound hydrochloride | >90 |

Table 2: Analytical Data for this compound hydrochloride

| Analysis | Expected Result |

| Molecular Formula | C₈H₁₃ClN₂S |

| Molecular Weight | 204.72 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Spectra should be consistent with the structure, showing characteristic peaks for the thiazole and piperidine rings. The piperidine N-H protons will appear as a broad signal. Chemical shifts will be downfield due to the hydrochloride salt formation. |

| ¹³C NMR | Spectra should show 8 distinct carbon signals corresponding to the structure. |

| Mass Spectrometry | ESI-MS should show a peak for the free base at [M+H]⁺ = 169.08. |

| Purity (HPLC) | ≥95% |

Visualization

Caption: Synthetic workflow for this compound hydrochloride.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. mdpi.com [mdpi.com]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Novel 2-(Piperidin-3-yl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-(piperidin-3-yl)thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic strategies, primarily the Hantzsch thiazole synthesis, and offer a foundation for the development of novel analogs for drug discovery programs. The piperidine moiety in these derivatives can enhance biological activity and improve pharmacokinetic profiles.[1]

General Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence. The core of this strategy involves the construction of the thiazole ring onto a protected piperidine precursor. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.[2][3] The overall workflow is depicted below.

Figure 1. General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-3-carbothioamide (Intermediate 2)

This protocol describes the conversion of a commercially available amide to the corresponding thioamide, a key precursor for the Hantzsch thiazole synthesis.

Materials:

-

N-Boc-piperidine-3-carboxamide (1)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous toluene (0.2 M), add Lawesson's Reagent (0.5 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-piperidine-3-carbothioamide (2) as a solid.

Protocol 2: Synthesis of N-Boc-2-(piperidin-3-yl)thiazole (Intermediate 3)

This protocol outlines the Hantzsch thiazole synthesis to form the protected core structure.

Materials:

-

N-Boc-piperidine-3-carbothioamide (2)

-

2-Bromoacetaldehyde dimethyl acetal

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-piperidine-3-carbothioamide (1.0 eq) in ethanol (0.3 M).

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the solution.

-

Reflux the reaction mixture for 12-16 hours, monitoring by TLC.[2]

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-2-(piperidin-3-yl)thiazole (3).

Protocol 3: Synthesis of this compound (Core Scaffold 4)

This protocol describes the deprotection of the piperidine nitrogen to yield the final core scaffold, which can be further derivatized.

Materials:

-

N-Boc-2-(piperidin-3-yl)thiazole (3)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-2-(piperidin-3-yl)thiazole (1.0 eq) in dichloromethane (0.1 M).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to obtain this compound (4). The product can be further purified by crystallization or chromatography if necessary.

Data Presentation